

Application Notes and Protocols for Cell-Based Assays to Analyze CEP131 Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

CEP131 Human Pre-designed
siRNA Set A

Cat. No.:

B15541409

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Centrosomal Protein 131 (CEP131), also known as AZI1, is a key regulator of fundamental cellular processes. As a component of the centriolar satellites, CEP131 plays a critical role in ciliogenesis, centriole duplication, and the maintenance of genomic stability.[1][2] Dysregulation of CEP131 has been implicated in various diseases, including ciliopathies and cancer, making it an important target for further investigation.[1][3][4][5] These application notes provide a comprehensive guide to cell-based assays for elucidating the multifaceted functions of CEP131.

Key Functions of CEP131

- Ciliogenesis: CEP131 is essential for the formation of primary cilia, sensory organelles that play crucial roles in cell signaling and development.[1][3][6][7] Depletion of CEP131 leads to defects in ciliogenesis, including reduced cilia formation and abnormal cilia morphology.[1][7]
- Centrosome Duplication and Genomic Stability: CEP131 is involved in the precise regulation
 of centrosome duplication.[1][4][5] Its depletion can lead to centriole amplification, multipolar
 spindle formation, and chromosomal instability, highlighting its importance in maintaining
 genomic integrity.[1][2]

- Protein Scaffolding and Transport: Localized to the centriolar satellites, CEP131 interacts
 with a network of proteins, including PCM1, pericentrin, and Cep290, to regulate their
 localization and function.[1] It is also involved in the dynein-dynactin-mediated transport of
 proteins to the centrosome.[1][2]
- Cancer Progression: Overexpression of CEP131 has been linked to centrosome amplification and the progression of certain cancers, such as colon cancer.[4][5]
- Mitochondrial Apoptosis: Recent studies suggest a role for CEP131 in regulating mitochondrial apoptosis, indicating its involvement in cell life-and-death decisions.[8]

Data Presentation: Quantitative Analysis of CEP131 Function

The following tables summarize key quantitative data from representative studies on CEP131 function.

Table 1: Impact of CEP131 Depletion on Ciliogenesis

Cell Line	Method of Depletion	Parameter Measured	Result	Reference
hTERT-RPE1	siRNA	Percentage of ciliated cells	Significant reduction	[7]
Mouse Fibroblasts	siRNA	Percentage of ciliated cells	Robust reduction	[7]
Drosophila spermatocytes	Mutant	Percentage of centrioles with abnormal microtubule elongation	~33.6% in mutants vs. wild type	[6]
Zebrafish embryos	Morpholino	Cilia length	Shortened cilia	[3]

Table 2: Effects of CEP131 Depletion on Cell Cycle and Genomic Stability

Cell Line	Method of Depletion	Parameter Measured	Result	Reference
Human non- ciliogenic cells	siRNA	Proliferation rate	Reduction	[1][2]
Human non- ciliogenic cells	siRNA	Frequency of multipolar mitosis	Increased	[1][2]
Human non- ciliogenic cells	siRNA	Post-mitotic DNA damage	Increased	[1][2]
Human non- ciliogenic cells	siRNA	Centriole amplification	Increased	[1][2]

Table 3: CEP131 Protein Interactions

Interacting Protein	Method of Detection	Cellular Context	Functional Significance	Reference
PCM1	Co- immunoprecipitat ion	HEK293 cells	Recruitment of CEP131 to centriolar satellites	[1]
Pericentrin	Co- immunoprecipitat ion	HEK293 cells	Localization of CEP131 to the centriolar core	[1]
Cep290	Co- immunoprecipitat ion	HEK293 cells	Localization of CEP131 to the centriolar core and regulation of ciliogenesis	[1][6]
Plk4	Co- immunoprecipitat ion, In vitro kinase assay	HEK293T cells	Phosphorylation of CEP131, regulation of centrosome duplication	[4][5]
STIL	Co- immunoprecipitat ion	HEK293T cells	Mediates Plk4 stabilization and centrosome duplication	[4][5]
MIB1	Co- immunoprecipitat ion	-	-	[9]
BBS4	Co- immunoprecipitat ion	-	Negative regulation of BBSome complex ciliary localization	[9][10]

Experimental Protocols

Here, we provide detailed protocols for key cell-based assays to investigate CEP131 function.

Protocol 1: Immunofluorescence Staining for CEP131 Subcellular Localization

This protocol details the visualization of CEP131 localization at the centrosomes and centriolar satellites.

Materials:

- Cells grown on glass coverslips
- Phosphate-buffered saline (PBS)
- Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking buffer: 5% bovine serum albumin (BSA) in PBS
- Primary antibodies: anti-CEP131, anti-γ-tubulin (centrosome marker), anti-PCM1 (centriolar satellite marker)
- Fluorophore-conjugated secondary antibodies
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Antifade mounting medium

Procedure:

- Cell Culture: Grow cells to 50-70% confluency on sterile glass coverslips in a petri dish.
- Fixation:

- PFA Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
- Methanol Fixation: Wash cells twice with PBS. Fix with ice-cold methanol for 10 minutes at -20°C.
- Washing: Wash cells three times with PBS for 5 minutes each.
- Permeabilization (for PFA fixation): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Incubate cells with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute primary antibodies in blocking buffer. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in blocking buffer. Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
- Nuclear Staining: Incubate cells with DAPI solution (1 μg/mL in PBS) for 5 minutes at room temperature in the dark.
- Mounting: Wash cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Protocol 2: siRNA-Mediated Depletion of CEP131 to Study its Role in Ciliogenesis

This protocol describes how to assess the impact of CEP131 knockdown on the formation of primary cilia.

Materials:

- hTERT-RPE1 cells (or other ciliated cell line)
- Opti-MEM I Reduced Serum Medium
- Lipofectamine RNAiMAX transfection reagent
- siRNA targeting CEP131 (at least two independent sequences)
- Non-targeting control siRNA
- Serum-free medium for cilia induction
- Materials for immunofluorescence (Protocol 1)
- Primary antibodies: anti-acetylated α-tubulin (ciliary axoneme marker), anti-Arl13b (ciliary membrane marker)

Procedure:

- Cell Seeding: Seed hTERT-RPE1 cells in a 24-well plate with glass coverslips so they reach 30-50% confluency at the time of transfection.
- siRNA Transfection:
 - For each well, dilute 20 pmol of siRNA in 50 μL of Opti-MEM.
 - \circ In a separate tube, dilute 1 μ L of Lipofectamine RNAiMAX in 50 μ L of Opti-MEM and incubate for 5 minutes.
 - Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 20 minutes at room temperature to form complexes.
 - Add the 100 μL of siRNA-lipid complex to the cells.
- Incubation: Incubate the cells for 48-72 hours to allow for CEP131 depletion.

- Cilia Induction: After the incubation period, replace the growth medium with serum-free medium and incubate for an additional 24-48 hours to induce ciliogenesis.
- Immunofluorescence: Fix, permeabilize, and stain the cells as described in Protocol 1, using antibodies against acetylated α-tubulin and Arl13b to visualize cilia.
- Data Analysis:
 - Acquire images using a fluorescence microscope.
 - Quantify the percentage of ciliated cells in the control and CEP131-depleted populations.
 A cell is considered ciliated if it has a distinct, elongated structure positive for both acetylated α-tubulin and Arl13b.
 - Analyze at least 100 cells per condition from three independent experiments.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Identify CEP131-Interacting Proteins

This protocol outlines the procedure for identifying proteins that interact with CEP131 in a cellular context.

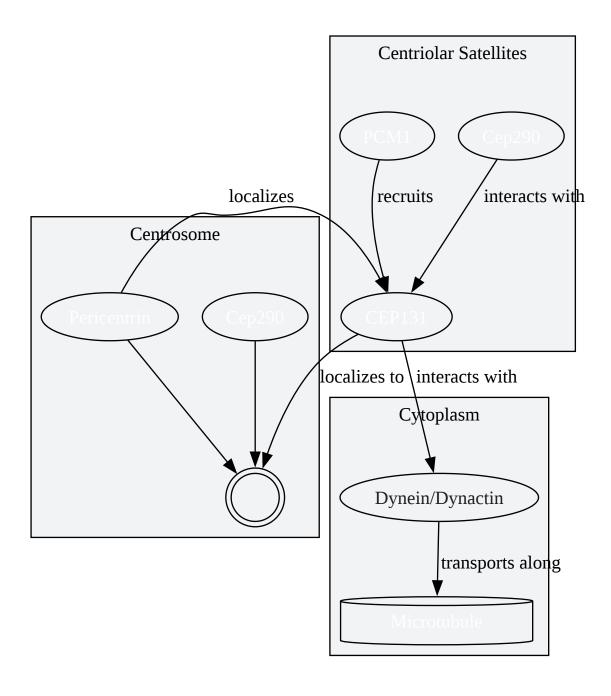
Materials:

- HEK293T cells
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-CEP131 antibody or antibody against a tagged version of CEP131
- Control IgG antibody (from the same species as the primary antibody)
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

SDS-PAGE gels and Western blotting reagents

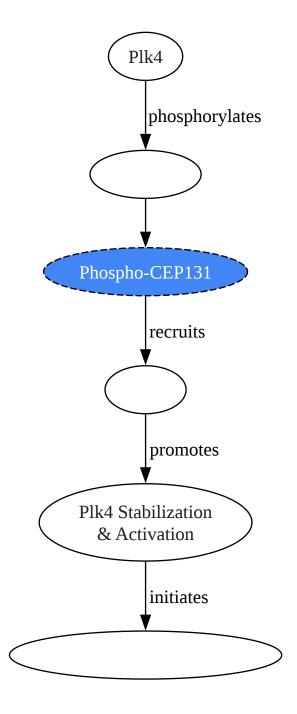
Procedure:

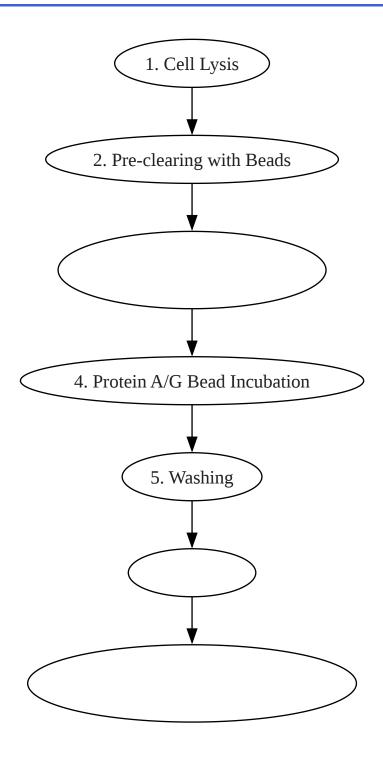
- Cell Lysis:
 - Wash cultured HEK293T cells with ice-cold PBS.
 - Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (whole-cell lysate).
- Pre-clearing:
 - Add Protein A/G magnetic beads to the whole-cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
 - Place the tube on a magnetic rack and collect the supernatant.
- Immunoprecipitation:
 - Add the anti-CEP131 antibody or control IgG to the pre-cleared lysate.
 - Incubate overnight at 4°C on a rotator.
- Capture of Immune Complexes:
 - Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
- Washing:
 - Place the tube on a magnetic rack to capture the beads.
 - Discard the supernatant and wash the beads three times with ice-cold wash buffer.
- Elution:


 Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

• Analysis:

- Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
- Alternatively, the entire eluate can be analyzed by mass spectrometry for unbiased identification of interacting proteins.


Visualizations: Signaling Pathways and Experimental Workflows


Click to download full resolution via product page

Click to download full resolution via product page

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journals.biologists.com [journals.biologists.com]
- 2. The centriolar satellite protein Cep131 is important for genome stability [pubmed.ncbi.nlm.nih.gov]
- 3. Cep70 and Cep131 contribute to ciliogenesis in zebrafish embryos PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cep131-Cep162 and Cby-Fam92 complexes cooperatively maintain Cep290 at the basal body and contribute to ciliogenesis initiation | PLOS Biology [journals.plos.org]
- 7. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 8. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays to Analyze CEP131 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541409#cell-based-assays-for-cep131-function-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com